![molecular formula C17H15N5O3S2 B2954542 N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide CAS No. 1021082-31-4](/img/structure/B2954542.png)

N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

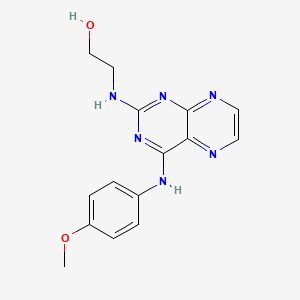

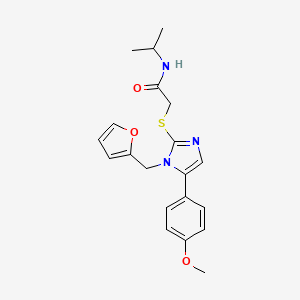

“N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives involves treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate .Molecular Structure Analysis

Triazole compounds, which are part of the structure of the compound , contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, are often carried out via aromatic nucleophilic substitution . This involves the reaction of the compound with different amines and triazole-2-thiol .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they exhibit certain characteristics. For instance, one compound has a melting point of 200°C and a predicted density of 1.28±0.1 g/cm3 .Applications De Recherche Scientifique

Design and Synthesis

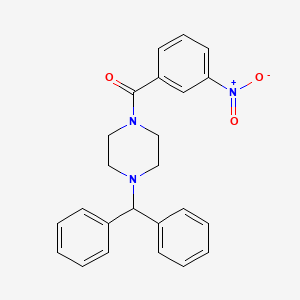

The design and synthesis of compounds with sulfonamide groups have been a focus of research due to their potential biological activities. For example, studies on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aimed to develop new antibacterial agents. These compounds have shown high activities, indicating their potential as therapeutic agents (Azab, Youssef, & El-Bordany, 2013). Similarly, research on omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines revealed compounds with significant anti-asthmatic activities, highlighting the therapeutic potential of such molecules (Kuwahara et al., 1997).

Biological Applications

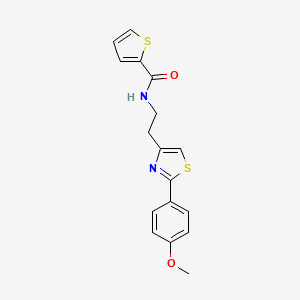

Compounds structurally related to the query have shown a wide range of biological activities. For instance, research on sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, has identified compounds with potent toxic effects (Soliman et al., 2020). This indicates the agricultural applications of such compounds in pest management.

Moreover, the development of sulfonamide hybrids, which combine sulfonamides with various heterocyclic moieties, has led to compounds with diverse biological activities, including antimicrobial properties (Ghomashi et al., 2022). These studies underscore the potential of sulfonamide-based compounds in developing new therapeutic agents.

Antimicrobial and Antitumor Activities

Several studies have investigated the antimicrobial and antitumor activities of sulfonamide derivatives. For example, novel sulfonamides incorporating aroylhydrazone moieties have been evaluated as inhibitors of carbonic anhydrases, showing low nanomolar activity against human isoforms (Alafeefy et al., 2014). This suggests their potential application in treating diseases associated with carbonic anhydrase activity.

Additionally, the synthesis of thienopyrimidine derivatives has demonstrated significant anticancer activities, indicating the potential of these compounds as anticancer drugs (El-Gendy et al., 2003). Such research highlights the importance of structural design in developing new therapeutic agents.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S2/c23-27(24,16-7-4-12-26-16)18-10-11-25-15-9-8-14-19-20-17(22(14)21-15)13-5-2-1-3-6-13/h1-9,12,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYGXUASYFSPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B2954459.png)

![N-(3-METHYLPHENYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2954463.png)

![2-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,3-thiazole](/img/structure/B2954467.png)

![8-(4-fluorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2954469.png)

![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)